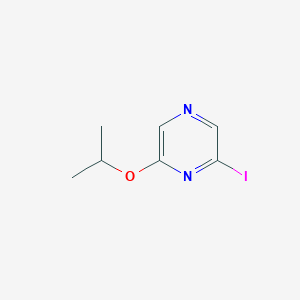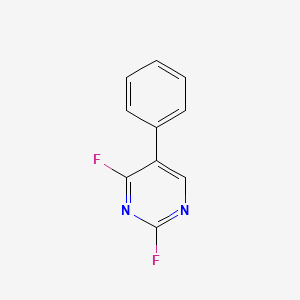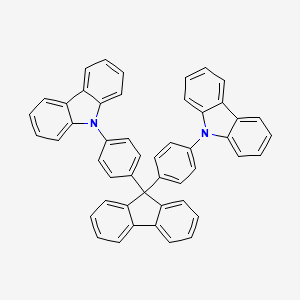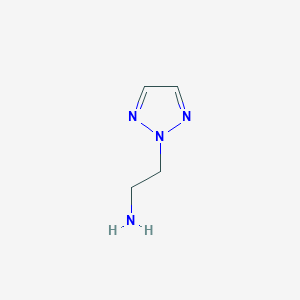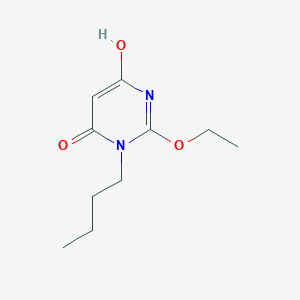
3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in nucleic acids like DNA and RNA. This specific compound features functional groups that may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. A common route might involve:
Starting Materials: Butylamine, ethyl acetate, and a suitable pyrimidine precursor.
Reaction Conditions: The reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Purification: The product can be purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, potentially converting the ethoxy group to an ethyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
Oxidation: 3-Butyl-2-ethoxy-6-oxopyrimidin-4(3H)-one.
Reduction: 3-Butyl-2-ethyl-6-hydroxypyrimidin-4(3H)-one.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with pyrimidine derivatives.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ethoxy groups could play roles in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-6-hydroxypyrimidin-4(3H)-one: Lacks the butyl group, potentially altering its chemical properties.
3-Butyl-6-hydroxypyrimidin-4(3H)-one: Lacks the ethoxy group, which might affect its solubility and reactivity.
3-Butyl-2-ethoxypyrimidin-4(3H)-one: Lacks the hydroxyl group, impacting its ability to participate in hydrogen bonding.
Uniqueness
The combination of butyl, ethoxy, and hydroxyl groups in 3-Butyl-2-ethoxy-6-hydroxypyrimidin-4(3H)-one may impart unique solubility, reactivity, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
3-butyl-2-ethoxy-6-hydroxypyrimidin-4-one |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-12-9(14)7-8(13)11-10(12)15-4-2/h7,13H,3-6H2,1-2H3 |
Clé InChI |
ZCXULYBLHLUXMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C=C(N=C1OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


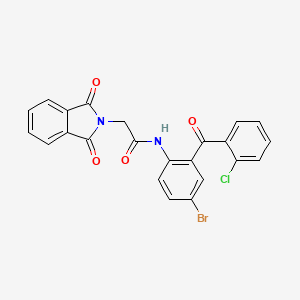
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
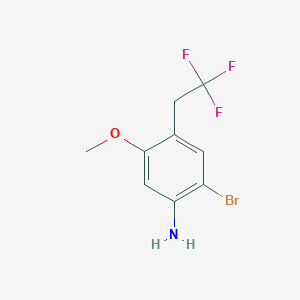
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)

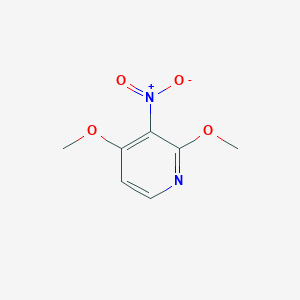
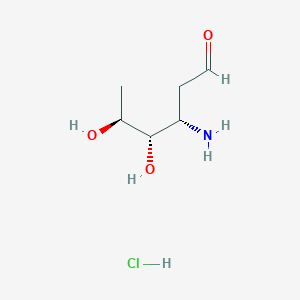
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)

![5,7,8-Trimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13094774.png)
